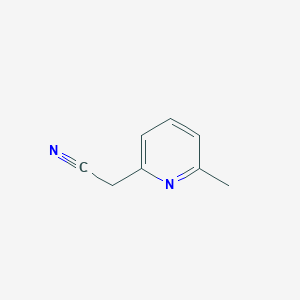

2-(6-Methylpyridin-2-yl)acetonitrile

描述

Structure

2D Structure

属性

IUPAC Name |

2-(6-methylpyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-7-3-2-4-8(10-7)5-6-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBREBAKASRNDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70483144 | |

| Record name | 2-(6-methylpyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14993-80-7 | |

| Record name | 2-(6-methylpyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2 6 Methylpyridin 2 Yl Acetonitrile

Direct and Indirect Synthetic Routes to the 2-(6-Methylpyridin-2-yl)acetonitrile Framework

The formation of the this compound structure can be accomplished through several direct and indirect pathways. These routes focus on either introducing the cyano group onto a pre-existing methylpyridine structure or building the pyridine (B92270) ring from acyclic precursors already containing the necessary functionalities.

Strategies Utilizing 6-Methylpicolinic Acid Derivatives

One common approach involves the use of 6-methylpicolinic acid and its derivatives. chemicalbook.comtcichemicals.comtcichemicals.com 6-Methylpicolinic acid can be prepared through the bioconversion of 2,6-dimethylpyridine (B142122) by certain fungi like Exophiala dermatitidis, which selectively oxidizes one of the methyl groups. nih.gov This acid can then be converted to its corresponding acid chloride. Subsequent reaction of the acid chloride with an appropriate reagent can lead to the formation of the acetonitrile (B52724) group, although this specific multi-step conversion to this compound is not extensively detailed in the provided results. A more general patent describes the synthesis of pyridylacetonitrile from pyridylformic acid by first converting it to pyridinecarbonyl chloride, then to pyridinecarbonyl nitrile with potassium cyanide, and finally reducing it to pyridylacetonitrile. google.com

Cyanation Reactions for Acetonitrile Introduction

Cyanation reactions are a direct method for introducing the nitrile functionality. This can be achieved on a pre-functionalized 6-methylpyridine ring. For instance, a common precursor, 2-chloro-6-methylpyridine, can undergo nucleophilic substitution with a cyanide salt to yield 2-cyano-6-methylpyridine. orgsyn.org This intermediate is a close analogue and a key precursor to the target molecule. Another approach involves the cyanation of 3-substituted pyridine 1-oxides using trimethylsilanecarbonitrile and dimethylcarbamoyl chloride, which selectively produces 2-pyridinecarbonitriles. clockss.org While not specific to the 6-methyl-substituted isomer, this method highlights a general strategy for 2-cyanation. The direct cyanation of pyridines has also been achieved using aqueous potassium cyanide after pretreatment with nitric acid and trifluoroacetic anhydride. researchgate.net

Furthermore, the synthesis of 4-(methylthio)phenylacetonitrile, an analogous phenylacetonitrile, has been demonstrated through the reaction of 4-(methylthio)benzyl chloride with sodium cyanide in the presence of a phase-transfer catalyst. google.com This highlights a general method for converting benzylic halides to the corresponding acetonitriles.

Coupling Reactions for Pyridyl-Acetonitrile Linkage Formation

Coupling reactions provide a powerful tool for forging the C-C bond between the pyridine ring and the acetonitrile group. While direct coupling to form this compound isn't explicitly detailed, related transformations offer insight. For example, platinum(II)-mediated coupling of acetonitrile with the exocyclic nitrogen of purine (B94841) and pyrimidine (B1678525) derivatives has been reported, forming new azametallacycles. nih.gov This demonstrates the reactivity of acetonitrile in metal-mediated C-N bond formation, suggesting potential for C-C coupling under different catalytic systems. The Suzuki reaction, a palladium-catalyzed cross-coupling, is a well-established method for creating carbon-carbon bonds and is used to introduce a 3-pyridyl moiety using 3-pyridylboronic acid. orgsyn.org This type of reaction could potentially be adapted for coupling a pyridyl halide with a suitable acetonitrile-containing partner.

Synthesis of Related Pyridyl Acetonitrile Analogues and Their Precursors

The synthesis of analogues and precursors provides valuable insights into the chemistry of this compound. These related transformations often share common intermediates and reaction types.

Generation of 2-Acetyl-6-methylpyridine from Pyridinecarbonitrile Derivatives via Grignard Reagents

A key precursor and related compound is 2-acetyl-6-methylpyridine. synquestlabs.com A common method for its synthesis involves the reaction of a pyridinecarbonitrile, such as 2-cyano-6-methylpyridine, with a Grignard reagent like methylmagnesium bromide (CH₃MgBr). google.comgoogle.com This nucleophilic addition to the nitrile group, followed by hydrolysis, yields the corresponding ketone, in this case, 2-acetyl-6-methylpyridine. This method is a standard transformation in organic synthesis for converting nitriles to ketones.

| Precursor | Reagent | Product | Reference |

| 2-Cyanopyridine | CH₃MgBr or CH₃Li | 2-Acetylpyridine | google.comgoogle.com |

Preparation of Enaminones from Pyridin-2-yl Acetonitrile Derivatives

Pyridin-2-yl acetonitrile derivatives can serve as starting materials for the synthesis of enaminones, which are versatile intermediates in medicinal chemistry. wpmucdn.combeilstein-archives.orgbeilstein-journals.org Enaminones are typically synthesized through the condensation of a β-dicarbonyl compound with an amine. organic-chemistry.org However, methods starting from pyridin-2-yl acetonitrile derivatives are also explored. For instance, the reaction of aliphatic enaminones with nucleophiles like malononitrile (B47326) can lead to the formation of pyridin-2(1H)-one derivatives after cyclization. semanticscholar.org While not a direct conversion of the acetonitrile group, this demonstrates the utility of related structures in building more complex heterocyclic systems. The synthesis of pyridine derivatives from benzoylacetonitrile, an analogue of pyridyl acetonitrile, has also been extensively reviewed, showcasing various reaction pathways such as self-condensation and Michael addition. researchgate.net

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 3-Dimethylamino-2-formyl acrylonitrile | Malononitrile | Pyridin-2(1H)-one derivative | semanticscholar.org |

| β-Dicarbonyl compounds | Amines | Enaminones | organic-chemistry.org |

Optimization of Reaction Conditions and Yield for this compound Synthesis

The most prevalent synthetic route to this compound involves the cyanation of 2-(chloromethyl)-6-methylpyridine. This reaction is a classic example of nucleophilic substitution, where the cyanide ion (CN⁻) displaces the chloride ion. The efficiency and yield of this transformation are highly dependent on several key parameters, including the choice of cyanide source, solvent, temperature, and the potential use of catalysts.

The precursor, 2-(chloromethyl)-6-methylpyridine, can be synthesized from 2,6-lutidine (2,6-dimethylpyridine) through various methods, including free-radical chlorination. Once obtained, it serves as the electrophile in the cyanation reaction.

Key Reaction Parameters for Optimization:

Cyanide Source: Sodium cyanide (NaCN) and potassium cyanide (KCN) are the most common reagents for introducing the nitrile group. chemistrystudent.com The choice between them often depends on solubility in the chosen solvent system and cost.

Solvent: The solvent plays a critical role in the reaction. Ethanolic solutions are frequently used for the reaction of halogenoalkanes with cyanide ions. chemistrystudent.comchemguide.co.uk It is crucial to use an anhydrous solvent, as the presence of water can lead to the formation of the corresponding alcohol ( (6-methylpyridin-2-yl)methanol) as a significant byproduct, thus reducing the yield of the desired nitrile. chemguide.co.uk Other polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) have also been employed in similar syntheses of pyridyl acetonitriles. DMF can enhance the solubility of reactants, and reactions are often conducted at elevated temperatures (e.g., 80–90°C) to reduce reaction times. For the synthesis of the related 2-(pyridine-4-yl)acetonitrile, high yields (81.5–89.3%) were achieved using DMSO as a solvent at temperatures between 100-160°C. google.com

Temperature: The reaction is typically conducted under reflux (heating with a condenser) to prevent the loss of volatile reactants and solvents. chemistrystudent.comchemguide.co.uk The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of side products. For instance, in the synthesis of 2-phenyl-2-(pyridin-2-yl)acetonitrile, temperatures of 80–90°C were found to be effective.

Catalysts: In some cases, a phase-transfer catalyst can be used to facilitate the reaction between the organic-soluble halogenoalkane and the inorganic cyanide salt. This is particularly useful in biphasic systems. google.com

The following table summarizes reaction conditions used for the synthesis of analogous pyridyl acetonitriles, providing insights into potential optimization strategies for this compound.

| Precursor | Cyanide Source | Solvent | Temperature | Catalyst | Yield | Reference |

| 1-Bromopropane | NaCN or KCN | Ethanol | Reflux | None | Not specified | chemguide.co.uk |

| 4-(Methylthio)benzyl chloride | Alkali metal cyanide | Toluene | Not specified | Phase Transfer Catalyst | Not specified | google.com |

| 4-Chloropyridine hydrochloride derivative | Lithium chloride | DMSO | 100-160°C | None | 81.5-89.3% | google.com |

| 2-Chloropyridine hydrochloride | Ethyl cyanoacetate | DMF | 60-90°C | None | Not specified |

This table is interactive. Users can sort the data by clicking on the column headers.

By systematically varying these parameters—solvent, temperature, and cyanide source—the yield of this compound can be maximized while minimizing the formation of impurities.

Purification and Isolation Techniques for Pyridyl Acetonitriles

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, the inorganic salt byproduct (e.g., NaCl or KCl), and any side products. Several standard laboratory techniques can be employed and adapted for this specific compound.

Crystallization:

Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature, while impurities remain either soluble or insoluble at all temperatures. mt.com

Single-Solvent Recrystallization: For pyridyl-containing compounds, hot acetonitrile has been shown to be an effective recrystallization solvent, often yielding high-quality crystals upon cooling. researchgate.net

Two-Solvent Recrystallization: A two-solvent system can also be effective. This involves dissolving the crude product in a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. researchgate.net Gentle heating to redissolve the precipitate followed by slow cooling can induce crystallization. Common solvent pairs include dichloromethane/hexane and ethyl acetate (B1210297)/hexane. rochester.edunih.gov For removing certain impurities in related syntheses, recrystallization from acetonitrile/water has proven effective. fda.gov

Chromatography:

Column chromatography is a versatile method for separating components of a mixture based on their differential adsorption to a stationary phase.

Flash Chromatography: This is a common and relatively quick method for purification. For substituted pyridine derivatives, flash chromatography using a gradient of ethyl acetate in hexanes on a silica (B1680970) gel column has been successfully used. nih.gov

High-Performance Liquid Chromatography (HPLC): For analytical purposes or for purifying small quantities with high purity, reverse-phase HPLC is suitable. A C18 or a phenyl-hexyl column can be used. researchgate.net The mobile phase typically consists of a mixture of acetonitrile and water, often with an acid additive like phosphoric acid or formic acid to improve peak shape. sielc.com The use of methanol (B129727) instead of acetonitrile can enhance π-π interactions with phenyl-based stationary phases, offering an additional selectivity parameter. researchgate.net

Distillation:

If this compound is a liquid at room temperature or has a relatively low melting point, vacuum distillation can be an effective purification method. Distillation under reduced pressure allows the compound to boil at a much lower temperature than its atmospheric boiling point, which is crucial for compounds that might decompose at high temperatures. google.com

The following table outlines common purification techniques applicable to pyridyl acetonitriles.

| Purification Technique | Details | Common Solvents/Phases | Reference |

| Recrystallization | Single solvent or two-solvent systems. | Acetonitrile, Ethanol/Water, Dichloromethane/Hexane | researchgate.netrochester.edufda.gov |

| Flash Chromatography | Gradient elution on a silica gel column. | Ethyl Acetate/Hexanes | nih.gov |

| HPLC | Reverse-phase separation. | Stationary Phase: C18, Phenyl-HexylMobile Phase: Acetonitrile/Water with acid | researchgate.netsielc.com |

| Vacuum Distillation | For thermally sensitive liquid compounds. | N/A | google.com |

This table is interactive. Users can sort the data by clicking on the column headers.

The choice of purification method will depend on the physical state of the crude product, the nature of the impurities, and the desired final purity of the this compound. Often, a combination of these techniques, such as an initial extraction and then recrystallization or chromatography, is necessary to achieve high purity.

Reactivity Profiles and Mechanistic Investigations of 2 6 Methylpyridin 2 Yl Acetonitrile

Reactivity of the Nitrile Group in 2-(6-Methylpyridin-2-yl)acetonitrile

The carbon-nitrogen triple bond in the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. pressbooks.publibretexts.org This inherent electrophilicity is the foundation for a variety of important chemical transformations.

Nucleophilic Additions and Condensation Reactions

The electrophilic carbon of the nitrile group readily undergoes nucleophilic addition. pressbooks.publibretexts.org Strong nucleophiles, such as Grignard reagents, can attack the nitrile to form an intermediate imine anion. Subsequent hydrolysis of this intermediate yields a ketone. pressbooks.pubchemistrysteps.com This reaction provides a valuable method for the synthesis of various ketone derivatives.

Furthermore, the active methylene (B1212753) group adjacent to the nitrile can be deprotonated by a strong base, such as lithium diisopropylamide (LDA), to form a carbanion. nih.gov This nucleophilic species can then participate in condensation reactions with various electrophiles, including epoxides. For instance, the reaction of the lithiated derivative of this compound with monosubstituted epoxides proceeds efficiently. nih.gov However, reactions with more sterically hindered trisubstituted epoxides result in lower yields. nih.gov

Transformation to Other Nitrogen-Containing Functionalities (e.g., Amines)

The nitrile group serves as a versatile precursor for the synthesis of primary amines. A common and effective method for this transformation is reduction using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.orgyoutube.com The reaction proceeds through the nucleophilic addition of a hydride ion to the nitrile carbon, forming an imine anion intermediate. A second hydride addition then leads to a dianion, which upon aqueous workup, yields the primary amine. libretexts.orglibretexts.org

Recent advancements have also explored electrochemical methods for the reduction of nitriles to primary amines. nih.gov For example, the electrocatalytic reduction of acetonitrile (B52724) to ethylamine (B1201723) has been achieved with high selectivity using copper nanoparticles as the catalyst. nih.gov This approach offers a promising and more sustainable alternative to traditional chemical reductions. nih.gov

Oxidation Reactions of the Nitrile Moiety

While less common than reduction, the oxidation of the nitrile group can be achieved under specific conditions. Organometallic chemistry offers pathways for nitrile oxidation where an oxygen atom is transferred to the carbon atom of a coordinated nitrile ligand. nih.gov This process can generate reactive imido functional groups, which are valuable intermediates in various amination and aziridination reactions. nih.gov The reaction often involves an oxygen atom transfer reagent, such as an iodosylarene, and the mechanism typically proceeds without the dissociation of the nitrile ligand from the metal center. nih.gov

Electrophilic and Nucleophilic Reactivity of the 6-Methylpyridine Ring System

The pyridine (B92270) ring in this compound is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. uoanbar.edu.iqpearson.com This electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS) reactions, which generally require harsh conditions to proceed. uoanbar.edu.iqresearchgate.net When EAS does occur, substitution is favored at the C-3 and C-5 positions, as the intermediates for attack at C-2, C-4, and C-6 are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. uoanbar.edu.iq The presence of the methyl group at the 6-position provides some electron-donating character through hyperconjugation, which can slightly mitigate the deactivating effect of the nitrogen atom.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-4 positions. quimicaorganica.orgyoutube.com A leaving group at these positions can be readily displaced by a strong nucleophile. The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the electronegative nitrogen atom. youtube.com The presence of electron-withdrawing groups on the ring further enhances its reactivity towards nucleophiles. youtube.com

Exploration of Tautomeric Forms and Their Influence on Reactivity

Tautomerism, the interconversion of constitutional isomers, can play a significant role in the reactivity of molecules. For derivatives of 2-(pyridin-2-yl)acetonitrile, the possibility of tautomerism involving the methylene bridge and the pyridine ring exists, particularly under basic conditions where the methylene protons are acidic. The formation of an enamine-like tautomer could influence the nucleophilicity of the molecule.

Computational studies on related heterocyclic systems, such as 2-hydroxypyrrole derivatives, have shown that the relative stability of tautomers can be influenced by substituent effects and the surrounding medium. researchgate.net While specific studies on the tautomerism of this compound are not extensively reported in the provided search results, the general principles suggest that the formation of different tautomers could impact its reaction pathways. For example, the formation of a ketenimine tautomer from the nitrile group is also a theoretical possibility, although generally less favored. The interplay between different tautomeric forms can be complex and may be crucial in understanding the full reactivity profile of this compound. beilstein-journals.org

Mechanistic Elucidation of Key Transformations Involving this compound

The mechanisms of reactions involving this compound are often complex and have been the subject of detailed investigation.

Nucleophilic Addition to the Nitrile Group: The mechanism of base-catalyzed hydrolysis of nitriles begins with the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic nitrile carbon, forming an imine anion. pressbooks.pub This is followed by protonation to give a hydroxy imine, which then tautomerizes to an amide. pressbooks.pub Further hydrolysis of the amide leads to the corresponding carboxylic acid. pressbooks.pub In acid-catalyzed hydrolysis, the nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon and allows for attack by a weak nucleophile like water. chemistrysteps.comlibretexts.org

Reduction of the Nitrile Group: The reduction of nitriles with LiAlH₄ involves the initial formation of an imine anion intermediate after the first hydride addition. libretexts.orglibretexts.org This intermediate is stabilized by complexation with an aluminum species, which facilitates the second hydride addition to form a dianion. pressbooks.publibretexts.org Subsequent protonation with water yields the primary amine. pressbooks.publibretexts.org

Nucleophilic Aromatic Substitution on the Pyridine Ring: Mechanistic studies of SNAr reactions on pyridinium (B92312) ions have shown that the reaction can proceed via a pre-association mechanism where the rate-determining step is the deprotonation of the addition intermediate by the nucleophile. nih.gov This is in contrast to many activated SNAr reactions where the nucleophilic addition itself is the rate-controlling step. nih.gov

Reactions involving the Methylene Bridge: The deprotonation of the methylene bridge to form a (6-methyl-2-pyridyl)methyllithium species is a key step in many of its condensation reactions. nih.gov The stability and reactivity of this carbanion are influenced by the nature of the base used and the presence of other substituents on the pyridine ring. nih.gov

Detailed kinetic and computational studies are often employed to unravel the intricate mechanistic details of these transformations, providing valuable insights into the factors that govern the reactivity and selectivity of reactions involving this compound. nih.govnih.govscispace.com

Applications in Advanced Organic Synthesis Using 2 6 Methylpyridin 2 Yl Acetonitrile As a Synthon

2-(6-Methylpyridin-2-yl)acetonitrile as a Versatile Building Block for Heterocyclic Synthesis

The inherent reactivity of this compound makes it an ideal starting material for constructing a variety of heterocyclic systems. The nitrile and adjacent methylene (B1212753) groups are key to its utility in cyclization reactions, leading to the formation of fused and polyfunctionalized pyridine-containing molecules.

The synthesis of fused pyridine (B92270) systems, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines, often utilizes aminopyridine carbonitrile intermediates. This compound serves as a precursor to these key intermediates. For instance, functionalization of the pyridine ring, followed by manipulation of the nitrile group, can lead to the necessary precursors for cyclization.

One common strategy involves the conversion of a related pyridine carbonitrile into a 6-aminopyridine-5-carbonitrile derivative. This intermediate can then undergo condensation reactions with various reagents to form fused pyrimidine (B1678525) rings. For example, reaction with ethyl acetoacetate, followed by cyclization, can yield pyrido[2,3-d]pyrimidine-4-one structures. nih.govnih.gov Similarly, treatment of the amino-nitrile with reagents like urea (B33335), thiourea (B124793), or formic acid can lead to diversely substituted pyrido[2,3-d]pyrimidines. nih.govresearchgate.net These fused systems are of significant interest due to their presence in biologically active molecules, including PIM-1 kinase inhibitors with potential anticancer properties. rsc.orgrsc.org

Another approach to fused systems is through the Thorpe-Ziegler reaction, an intramolecular cyclization of dinitriles to form a cyclic ketone after hydrolysis. wikipedia.org While direct examples with this compound are not prevalent, the principle allows for the potential synthesis of a new ring fused to the pyridine core by first introducing a second nitrile-containing side chain.

The following table summarizes representative examples of fused pyridine systems synthesized from pyridine carbonitrile precursors.

| Starting Material Type | Reagent | Fused System Formed | Reference |

| 6-Aminopyridine-5-carbonitrile | Ethyl Acetoacetate | Pyrido[2,3-d]pyrimidin-7-one | nih.gov |

| 6-Aminopyridine-5-carbonitrile | Urea / Thiourea | 2,4-Diaminopyrido[2,3-d]pyrimidine | nih.govresearchgate.net |

| 6-Hydrazidopyridine-5-carbonitrile | Phenylisothiocyanate | Pyrazolo-[3,4-b]-pyridine derivative | nih.gov |

| 6-Aminopyridine-5-carbonitrile | Malononitrile (B47326) | 1,8-Naphthyridine derivative | nih.govresearchgate.net |

The 6-methylpyridin-2-yl moiety is a valuable pharmacophore, and its incorporation into imidazole (B134444) rings has led to the development of compounds with significant biological activity. Research has demonstrated the synthesis of a series of imidazole derivatives containing this specific unit, which were subsequently evaluated for their antibacterial properties. nih.gov

In one reported synthesis, 2-cyclopropyl-5-(5-(6-methylpyridin-2-yl)-2-substituted-1H-imidazol-4-yl)-6-phenylimidazo[2,1-b] wikipedia.orgnih.govnih.govthiadiazoles were synthesized and tested. nih.gov Several of these compounds exhibited moderate to strong antibacterial activity, with one particular compound, 16d (MIC=0.5 μg/mL), showing potent activity without cytotoxicity in HepG2 cells. nih.gov The synthesis of such complex molecules highlights the utility of precursors that can introduce the 6-methylpyridin-2-yl group into the final imidazole-containing structure. The imidazole ring itself is a versatile heterocycle known for its ability to coordinate with metal ions and participate in hydrogen bonding, making it a common feature in medicinal chemistry. nih.gov

This compound is an excellent starting point for creating polyfunctionalized pyridines, where multiple substituents are introduced onto the pyridine core. The reactivity of the methyl group, the nitrile group, and the pyridine ring itself can be exploited to add diverse functionalities.

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cyclization reactions. The active methylene group can be deprotonated and undergo alkylation or condensation reactions. Furthermore, the pyridine ring can be subjected to electrophilic or nucleophilic substitution reactions, although the presence of the electron-withdrawing nitrile group influences the regioselectivity of these transformations. For instance, N-oxidation of the pyridine ring followed by reaction with a nucleophile can introduce substituents at specific positions.

Syntheses starting from related pyridine carbonitriles have yielded a variety of substituted pyridines. nih.govresearchgate.net For example, a 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile was converted into amino and hydrazido derivatives, which were then further functionalized. nih.govresearchgate.net These reactions include acylation and reactions with isothiocyanates to yield a range of 6-substituted-5-pyridinecarbonitriles. nih.govresearchgate.net

Role in Complex Molecule Synthesis via Directed Functionalization

Directed functionalization strategies, particularly palladium-catalyzed cross-coupling reactions and multi-component reactions, have become powerful tools in modern organic synthesis. This compound and its derivatives are well-suited substrates for these methods, enabling the efficient construction of complex molecules with high structural diversity.

Palladium-catalyzed cross-coupling reactions are fundamental for forming carbon-carbon bonds. The Suzuki-Miyaura and Sonogashira reactions are prominent examples, used to couple organoboron compounds and terminal alkynes, respectively, with organic halides. nih.govlibretexts.org To utilize this compound in these reactions, it is typically first converted into a halo-derivative, most commonly 2-(6-bromopyridin-2-yl)acetonitrile (B44724). This bromo-derivative then serves as the electrophilic partner in the coupling reaction.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is highly effective for creating biaryl structures or for attaching alkyl, alkenyl, or aryl groups to a pyridine ring. nih.gov The coupling of 2-(6-bromopyridin-2-yl)acetonitrile with various boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or K₃PO₄) allows for the introduction of a wide range of substituents at the 6-position of the pyridine ring. nih.govresearchgate.net This method is particularly valuable as it tolerates a broad range of functional groups and reaction conditions are generally mild. nih.gov The regioselectivity of Suzuki reactions on dihalopyridines has been studied, often showing preferential reaction at the more reactive halide position. researchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling an aryl or vinyl halide with a terminal alkyne. libretexts.orgwikipedia.org This reaction typically uses a palladium catalyst and a copper(I) co-catalyst. wikipedia.org By using 2-(6-bromopyridin-2-yl)acetonitrile as the substrate, various alkynyl groups can be attached to the pyridine ring, yielding 2-(6-alkynylpyridin-2-yl)acetonitriles. These products are valuable intermediates for the synthesis of more complex heterocyclic systems and conjugated materials. The reaction conditions are generally mild, often conducted at room temperature with an amine base. wikipedia.org

The table below outlines the general conditions for these coupling reactions using a halopyridine acetonitrile (B52724) derivative.

| Reaction Name | Coupling Partners | Catalyst System | Typical Product | Reference |

| Suzuki-Miyaura | 2-(6-Bromopyridin-2-yl)acetonitrile + R-B(OH)₂ | Pd(0) catalyst, Base | 2-(6-Aryl/Alkenyl/Alkyl-pyridin-2-yl)acetonitrile | nih.govnih.gov |

| Sonogashira | 2-(6-Bromopyridin-2-yl)acetonitrile + R-C≡CH | Pd(0) catalyst, Cu(I) co-catalyst, Base | 2-(6-Alkynylpyridin-2-yl)acetonitrile | libretexts.orgwikipedia.org |

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates most or all of the atoms of the starting materials. organic-chemistry.org These reactions are prized for their atom economy, convergence, and ability to rapidly generate libraries of structurally diverse compounds. The activated nitrile group in this compound makes it an excellent component for several MCRs.

Gewald Reaction: The Gewald reaction is a classic MCR that produces highly substituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester or other activated nitrile, and elemental sulfur in the presence of a base. organic-chemistry.orgmdpi.com this compound is an ideal activated nitrile for this transformation. The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the acetonitrile, followed by the addition of sulfur and subsequent cyclization and aromatization. chemrxiv.org This provides a straightforward route to 2-amino-3-(6-methylpyridin-2-yl)thiophenes, which are versatile intermediates for further synthetic elaborations.

Biginelli and Hantzsch-type Reactions: While direct examples involving this compound may not be widely reported, its structural motifs are suited for other MCRs. The Biginelli reaction, for instance, is a three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones. nih.gov The Hantzsch pyridine synthesis and its variations involve the condensation of β-dicarbonyl compounds, an aldehyde, and an ammonia (B1221849) source to form dihydropyridines, which can then be oxidized to pyridines. mdpi.com The structural elements within this compound could potentially be adapted for participation in such reactions, either directly or after initial modification, to rapidly build complex heterocyclic scaffolds.

The participation of pyridylacetonitrile derivatives in MCRs offers a powerful strategy for generating molecular diversity, which is crucial in drug discovery and materials science.

Precursor for Advanced Organic Intermediates

This compound serves as a versatile and valuable building block, or synthon, in the field of advanced organic synthesis. Its unique structure, featuring a reactive methylene group activated by both the nitrile and the pyridine ring, allows for its participation in a variety of chemical transformations. This reactivity enables the construction of more complex molecular architectures, particularly substituted pyridines and fused heterocyclic systems, which are pivotal intermediates in the development of novel compounds with potential applications in medicinal chemistry and materials science.

The strategic placement of the methyl group on the pyridine ring and the cyanoethyl moiety provides multiple reaction sites. The active methylene protons can be readily removed by a base, generating a nucleophilic carbanion that can participate in a range of carbon-carbon bond-forming reactions. Furthermore, the nitrile group itself can undergo various transformations, including hydrolysis, reduction, and cyclization, to introduce diverse functionalities. The pyridine nitrogen also offers a site for alkylation or coordination to metal catalysts, further expanding its synthetic utility.

Synthesis of Substituted Pyridines

One of the primary applications of this compound as a synthon is in the preparation of highly substituted pyridine derivatives. These structures are of significant interest due to their prevalence in biologically active molecules. By leveraging the reactivity of the active methylene group, a variety of substituents can be introduced at the position alpha to the pyridine ring.

A common strategy involves the condensation of this compound with various electrophiles. For instance, in reactions analogous to those with 2-pyridylacetonitrile (B1294559), it can be condensed with dimethylformamide dimethylacetal (DMFDMA) to yield an enaminonitrile. This intermediate is a versatile precursor for the synthesis of other substituted pyridines.

Furthermore, multicomponent reactions offer an efficient pathway to complex pyridine structures. In a well-established approach for the synthesis of 2-aminonicotinonitriles, a chalcone (B49325) (an α,β-unsaturated ketone) is reacted with a nitrile and a source of ammonia, such as ammonium (B1175870) acetate (B1210297). Adapting this methodology, this compound can be reacted with various chalcones to produce a library of 2-amino-4-aryl-6-(6-methylpyridin-2-yl)nicotinonitriles. These compounds are valuable intermediates for the synthesis of more complex heterocyclic systems.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Chalcone (Ar-CO-CH=CH-Ar') | 2-Amino-4-aryl-6-(6-methylpyridin-2-yl)nicotinonitrile | Multicomponent Reaction |

| This compound | Dimethylformamide dimethylacetal (DMFDMA) | 3-Dimethylamino-2-(6-methylpyridin-2-yl)acrylonitrile | Condensation |

This table illustrates potential reactions based on the known reactivity of similar pyridylacetonitriles.

Formation of Fused Heterocyclic Systems

The strategic functional groups within this compound make it an ideal precursor for the synthesis of fused heterocyclic systems. These polycyclic structures are of great importance in medicinal chemistry and materials science due to their rigid frameworks and unique electronic properties.

One notable synthetic route is the Gewald reaction, a multicomponent reaction that yields highly substituted 2-aminothiophenes. In this reaction, an aldehyde or ketone, an active methylene nitrile, and elemental sulfur react in the presence of a base. By employing this compound as the nitrile component, it is possible to synthesize 2-amino-3-cyano-thieno[2,3-b]pyridines. These fused systems are valuable scaffolds for further chemical elaboration.

The resulting thieno[2,3-b]pyridine (B153569) from a Gewald-type reaction possesses both an amino and a cyano group, which are ortho to each other. This arrangement is highly conducive to further cyclization reactions, allowing for the construction of more complex, multi-ring systems such as pyrimido[4',5':4,5]thieno[2,3-b]pyridines.

| Starting Material | Reagents | Product | Reaction Type |

| This compound, Aldehyde/Ketone | Elemental Sulfur, Base | 2-Aminothieno[2,3-b]pyridine derivative | Gewald Reaction |

| 2-Aminothieno[2,3-b]pyridine derivative | Formamide | Pyrimido[4',5':4,5]thieno[2,3-b]pyridine | Cyclization |

This table outlines a potential synthetic pathway to fused heterocyclic systems using this compound as a key starting material.

The versatility of this compound as a synthon for advanced organic intermediates underscores its importance in modern synthetic chemistry. Its ability to participate in a wide array of chemical transformations provides access to a diverse range of complex molecules that are otherwise difficult to synthesize.

An in-depth examination of the coordination chemistry surrounding the compound this compound reveals its significant role in the development of novel transition metal complexes. This article explores the principles behind ligand design, the synthesis and characterization of its metal complexes, its varied coordination behaviors, and its applications in catalysis.

Advanced Spectroscopic and Structural Characterization of 2 6 Methylpyridin 2 Yl Acetonitrile

The comprehensive characterization of 2-(6-Methylpyridin-2-yl)acetonitrile relies on a suite of advanced spectroscopic and structural analysis techniques. These methods provide detailed insights into the molecule's functional groups, connectivity, electronic environment, and three-dimensional arrangement in the solid state.

Theoretical and Computational Chemistry Studies of 2 6 Methylpyridin 2 Yl Acetonitrile

Quantum Chemical Calculations (DFT, Ab-initio Methods)

Quantum chemical calculations are fundamental in understanding the molecular structure, properties, and reactivity of a compound at the electronic level. These methods, particularly DFT, provide a good balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

A crucial first step in computational chemistry is to determine the most stable three-dimensional structure of a molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For a flexible molecule like 2-(6-Methylpyridin-2-yl)acetonitrile, which has a rotatable bond between the pyridine (B92270) ring and the acetonitrile (B52724) group, a conformational analysis would be necessary. This involves exploring the potential energy surface to identify all stable conformers (local minima) and the transition states that connect them.

No specific studies on the geometry optimization or a detailed conformational analysis for this compound were found.

Vibrational Frequency Calculations and Assignment to Experimental Spectra

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes can then be assigned to the peaks observed in experimentally recorded spectra, aiding in the structural characterization of the compound.

No published vibrational frequency calculations or their assignment to experimental spectra for this compound could be located.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) Mapping

The electronic properties of a molecule are key to understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. Red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack).

Specific HOMO-LUMO energy values and MEP maps for this compound are not available in the literature.

Reactivity Descriptors and Fukui Functions

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. These include electronegativity, chemical hardness, and softness, which are calculated from the HOMO and LUMO energies. Fukui functions are more advanced descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

There are no specific studies reporting the calculation of reactivity descriptors or Fukui functions for this compound.

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer

NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It can reveal information about hybridization, bond strengths, and, importantly, charge transfer interactions between filled donor orbitals and empty acceptor orbitals. These "hyperconjugative" interactions are crucial for understanding molecular stability.

No NBO analysis detailing the intermolecular charge transfer within this compound has been published.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations are typically performed on a single molecule in the gas phase, MD simulations can model the behavior of a molecule over time, often in the presence of a solvent. For this compound, MD simulations could provide insights into:

Conformational Landscapes: How the molecule explores different shapes and conformations in a solution at a given temperature.

Solvation Effects: How solvent molecules arrange around the solute and how this affects its structure and dynamics. This is particularly relevant for understanding its behavior in real-world chemical and biological systems.

No molecular dynamics simulation studies specifically investigating the conformational landscapes or solvation effects of this compound were found in the reviewed literature.

Spectroscopic Property Prediction and Validation Against Experimental Data

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a cornerstone for predicting the spectroscopic properties of molecules. By calculating the electronic ground state and vibrational frequencies, it is possible to generate theoretical FT-IR and UV-Vis spectra that can be validated against experimental measurements. This correlative approach provides a robust method for structural confirmation and understanding electronic transitions.

Methodologies like DFT with the B3LYP functional and various basis sets (e.g., 6-311++G(d,p)) are commonly employed to optimize the molecular geometry and calculate vibrational frequencies. scirp.orgresearchgate.net Time-Dependent DFT (TD-DFT) is subsequently used to investigate excited states and predict electronic absorption spectra (UV-Vis). scirp.orgscirp.org

For instance, in a study on the related compound 6-Amino-2-methylpyridine-3-carbonitrile, DFT calculations were used to determine the optimized geometric structure. scirp.org The theoretical vibrational frequencies were then calculated and compared with experimental FT-IR data, showing good agreement after a standard scaling factor was applied. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, were computed to understand the electronic transitions observed in the UV-Vis spectrum. scirp.org The calculated absorption wavelength for the HOMO→LUMO transition was found to be 398 nm. scirp.org

Similarly, theoretical studies on metal complexes of 6-methylpyridine-2-carboxylic acid utilized the HSEh1PBE functional to compute harmonic vibration frequencies and electronic absorption wavelengths. nih.gov These theoretical spectra were then compared with experimental XRD, FT-IR, and UV-Vis data to elucidate the compound's structure and electronic behavior. nih.gov

Table 1: Comparison of Theoretical and Experimental Data for an Analogous Pyridine Derivative Note: This table presents data for the analogous compound 6-Amino-2-methylpyridine-3-carbonitrile as a representative example of the methodology.

| Parameter | Computational Method | Calculated Value | Experimental Value |

| Absorption Wavelength (λmax) | TD-DFT/B3LYP/6-311++G(d,p) | 398 nm scirp.org | Not specified in source |

| HOMO-LUMO Energy Gap | B3LYP/6-311++G(d) | 4.84 eV (in acetonitrile) scirp.org | Not specified in source |

| Key Vibrational Frequencies (cm⁻¹) | DFT/B3LYP | Varies per bond | Varies per bond |

Reaction Mechanism Modeling and Transition State Analysis through Computational Approaches

Computational chemistry is instrumental in mapping out reaction pathways and identifying the high-energy transition states that govern reaction kinetics. Understanding the transition state is crucial for comprehending reaction mechanisms. nih.gov Methods like the Nudged Elastic Band (NEB) or Synchronous Transit-Guided Quasi-Newton (STQN) are used to locate transition state structures between known reactants and products. nih.govmdpi.com

In another relevant area, the computational design of tautomeric molecular switches based on pyridine units involves extensive transition state analysis. mdpi.com DFT calculations using functionals like M06-2X are employed to optimize the geometries of different tautomers and the transition states that connect them. mdpi.com The calculated energy barriers provide insight into the feasibility and speed of the switching process. This type of analysis could be applied to potential tautomerizations or isomerization reactions involving this compound.

Studies on Non-Linear Optical (NLO) Properties and Solvent Effects

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods are frequently used to predict the NLO properties of new molecules. The key parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), which quantify the NLO response.

DFT calculations are a standard tool for computing these properties. For example, a computational study on 6-Amino-2-methylpyridine-3-carbonitrile used the B3LYP method with the 6-311++G(d) basis set to calculate its NLO properties. scirp.org Such studies often investigate the effect of solvents on NLO properties by using models like the Conductor-like Polarizable Continuum Model (CPCM). bohrium.com

In a study of Zn(II) and Cu(II) complexes of 6-chloropyridine-2-carboxylic acid, the first-order hyperpolarizability (β) was calculated to be 0.88×10⁻³⁰ and 10.40×10⁻³⁰ esu, respectively, demonstrating how the metal center and coordination geometry influence NLO character. bohrium.comresearchgate.net The solvent effect is also a critical aspect, as the polarity of the medium can significantly alter the electronic distribution and thus the hyperpolarizability of a molecule. Studies on other pyridyl derivatives have shown that polar solvents like acetonitrile can enhance NLO responses. mdpi.com

Table 2: Calculated NLO Properties for an Analogous Pyridine Derivative Note: This table presents data for Zn(II) and Cu(II) complexes of 6-chloropyridine-2-carboxylic acid as a representative example of the methodology.

| Compound | Computational Method | Dipole Moment (μ) (Debye) | First Hyperpolarizability (β) (esu) |

| Zn(II) Complex | B3LYP/6-311++G(d,p)-LanL2DZ | Not specified in source | 0.88 x 10⁻³⁰ bohrium.comresearchgate.net |

| Cu(II) Complex | B3LYP/6-311++G(d,p)-LanL2DZ | Not specified in source | 10.40 x 10⁻³⁰ bohrium.comresearchgate.net |

Intermolecular Interactions and Crystal Packing Analysis (Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. iau.irnih.gov This method partitions crystal space into regions associated with individual molecules, allowing for the mapping of close intermolecular contacts and the generation of 2D "fingerprint plots" that summarize these interactions. researchgate.net

A crystal structure and Hirshfeld surface analysis of diethyl (6-methyl-2-pyridyl)aminoethylenemalonate, a compound containing the same 6-methyl-2-pyridyl moiety, provides an excellent model for the types of interactions that could be expected for this compound. researchgate.net In that study, the analysis revealed significant intermolecular interactions, including hydrogen bonds and carbonyl-carbonyl stacking interactions. researchgate.net

Table 3: Intermolecular Contact Contributions from Hirshfeld Surface Analysis for an Analogous Compound Note: This table presents hypothetical data based on typical findings in Hirshfeld surface analyses of similar organic molecules, as specific percentage breakdowns for the target compound are not available.

| Interaction Type | Percentage Contribution |

| H···H | ~40-50% |

| C···H / H···C | ~15-25% |

| N···H / H···N | ~10-15% |

| Other (e.g., C···C, C···N) | ~5-10% |

This type of analysis provides invaluable insight into how this compound molecules would arrange themselves in the solid state, which influences physical properties like melting point, solubility, and polymorphism.

Future Research Directions and Emerging Opportunities for 2 6 Methylpyridin 2 Yl Acetonitrile

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The future of chemical synthesis lies in the adoption of green chemistry principles, and the production of 2-(6-Methylpyridin-2-yl)acetonitrile is no exception. Researchers are actively exploring more environmentally benign and efficient methods to replace traditional synthetic routes that often rely on hazardous reagents and solvents. rasayanjournal.co.in Key areas of development include:

Catalytic Systems: The use of novel catalysts is a cornerstone of green synthesis. For pyridine (B92270) derivatives, this includes employing catalysts that can operate under milder conditions, reduce reaction times, and be easily recovered and reused. semanticscholar.org

Alternative Solvents: A major focus is the replacement of volatile organic compounds (VOCs) with greener alternatives such as water, ionic liquids, or even solvent-free reaction conditions. rasayanjournal.co.innih.gov These approaches not only reduce environmental impact but can also simplify product purification.

Energy-Efficient Methods: Techniques like microwave-assisted synthesis and ultrasonication are being investigated to provide energy-efficient alternatives to conventional heating. rasayanjournal.co.innih.gov These methods can lead to significantly shorter reaction times and higher yields.

The following table summarizes some green chemistry approaches being explored for the synthesis of related pyridine and pyrimidine (B1678525) derivatives:

| Green Chemistry Approach | Description | Potential Benefits |

| Catalysis | Use of reusable and selective catalysts. | Reduced waste, lower energy consumption, increased efficiency. |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reactions. | Shorter reaction times, higher yields, improved purity. rasayanjournal.co.in |

| Ultrasonication | Use of ultrasound to promote chemical reactions. | Enhanced reaction rates, milder conditions. nih.gov |

| Solvent-Free Reactions | Conducting reactions without a solvent. | Reduced environmental impact, simplified workup. rasayanjournal.co.in |

| Multicomponent Reactions | Combining multiple reactants in a single pot. | Increased efficiency, reduced waste, molecular diversity. rasayanjournal.co.in |

Exploration in Advanced Catalytic Systems and Material Science

The unique structural features of this compound, particularly the presence of the pyridine ring and the nitrile group, make it a promising candidate for applications in catalysis and material science. mdpi.com

Ligand Development: The pyridine nitrogen and the nitrile group can both coordinate to metal centers, making this compound and its derivatives attractive as ligands in coordination chemistry. jscimedcentral.com These ligands can be used to create novel metal complexes with tailored catalytic properties for a variety of organic transformations, including hydrogenation and polymerization. jscimedcentral.comresearchgate.net

Catalyst Support: The compound itself could potentially serve as a building block for more complex catalyst scaffolds or as a modifier for existing catalytic systems. Its ability to interact with metal surfaces could be exploited to enhance catalyst performance and selectivity.

Material Science Precursor: In material science, this compound can be considered a monomer or a building block for the synthesis of functional polymers and materials. bldpharm.com The pyridine and nitrile functionalities can be leveraged to impart specific electronic, optical, or thermal properties to the resulting materials.

Integration into Functional Organic Materials and Devices

The development of advanced organic materials is a rapidly growing field, and this compound offers intriguing possibilities as a component in these materials. mdpi.com Its aromatic pyridine ring and polar nitrile group can contribute to desirable electronic and photophysical properties.

Organic Electronics: Pyridine-containing compounds are known to have applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The specific electronic properties of this compound could be harnessed in the design of new charge-transporting or light-emitting materials.

Sensors: The ability of the pyridine and nitrile groups to interact with various analytes through coordination or hydrogen bonding makes this compound a potential building block for chemical sensors. By incorporating it into a larger molecular framework or polymer, it may be possible to create materials that exhibit a detectable response (e.g., a change in color or fluorescence) in the presence of specific ions or molecules.

Functional Dyes and Pigments: The chromophoric nature of the pyridine ring suggests that derivatives of this compound could be explored as new dyes and pigments with tailored absorption and emission properties for applications in imaging, printing, and coatings. mdpi.com

High-Throughput Screening for Novel Chemical Reactivity

The discovery of new chemical reactions and the optimization of existing ones can be greatly accelerated through high-throughput screening (HTS) and combinatorial chemistry. nih.gov this compound, as a versatile building block, is an ideal candidate for such approaches.

Combinatorial Libraries: By systematically reacting this compound with a diverse range of other building blocks, large libraries of new compounds can be rapidly synthesized. youtube.comyoutube.com This allows for the efficient exploration of a vast chemical space to identify molecules with desired properties.

Automated Synthesis and Screening: The use of robotic systems for synthesis and screening can dramatically increase the pace of research. researchgate.net Automated platforms can perform numerous reactions in parallel, followed by rapid analysis to identify "hits" – compounds that exhibit a particular reactivity or biological activity. nih.gov This approach can be applied to discover new transformations involving the nitrile or pyridine functionalities of this compound.

The general workflow for a combinatorial approach is outlined below:

| Step | Description |

| 1. Scaffold Selection | This compound is chosen as the core structure. |

| 2. Building Block Selection | A diverse set of reactants to be combined with the scaffold is chosen. |

| 3. Library Synthesis | A large number of derivatives are synthesized in parallel. youtube.com |

| 4. High-Throughput Screening | The library is rapidly tested for a desired property (e.g., catalytic activity). |

| 5. Hit Identification and Optimization | The most promising compounds are identified and further refined. |

Predictive Modeling for Structure-Reactivity Relationships

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby guiding experimental research and accelerating the discovery process. nih.gov

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, geometry, and reactivity of this compound and its derivatives. mdpi.com This information can help to elucidate reaction mechanisms and predict the outcome of new reactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.gov By developing QSAR models for derivatives of this compound, it may be possible to predict the properties of new, unsynthesized molecules and prioritize synthetic efforts. nih.govresearchgate.net

Molecular Docking and Dynamics: These computational techniques can be used to simulate the interaction of this compound-based ligands with biological targets or catalytic sites. This can provide valuable insights into binding modes and help in the rational design of more effective molecules.

The application of these predictive modeling techniques can significantly reduce the time and resources required for the development of new applications for this compound.

常见问题

Q. What are the established synthetic routes for 2-(6-Methylpyridin-2-yl)acetonitrile, and how can reaction efficiency be optimized?

- Methodological Answer: A robust synthesis involves cyclocondensation of 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile with arylidenemalononitriles under microwave irradiation (120°C, 30 min) in acetic acid/ethanol (1:1 v/v). Catalytic amounts of piperidine enhance yield (70–85%). Optimization includes solvent polarity adjustments and temperature control to minimize side reactions like acrylonitrile dimerization .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer:

- NMR/IR: Use - and -NMR to confirm nitrile (C≡N, ~110 ppm) and pyridyl proton environments. IR stretches at ~2240 cm validate the nitrile group.

- X-ray crystallography: Resolve bond angles (e.g., Pd–P–O6–C7 torsion: 102.4°) and intermolecular interactions (e.g., F···F distances: 2.8–3.1 Å) for structural validation .

Q. What safety protocols are recommended for handling nitrile-containing compounds like this compound?

- Methodological Answer:

- Use fume hoods and nitrile gloves to prevent inhalation/skin contact.

- In case of exposure, rinse eyes with water (≥15 min) and wash skin with soap.

- Store in airtight containers away from oxidizers to prevent hazardous reactions (e.g., cyanide release under heat) .

Advanced Research Questions

Q. How can DFT calculations guide the design of reactions involving this compound?

- Methodological Answer: Perform B3LYP/6-31G(d) geometry optimizations to model transition states (e.g., cyclocondensation with malononitriles). Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity. Validate with experimental activation energies (ΔG ~25–30 kcal/mol) .

Q. What strategies resolve contradictions in reported reaction yields for heterocyclic derivatives of this compound?

- Methodological Answer:

- Systematic screening: Vary solvents (DMF vs. ethanol), catalysts (piperidine vs. DBU), and temperatures.

- Byproduct analysis: Use LC-MS to identify side products (e.g., bis-acrylonitriles).

- Reproducibility checks: Cross-validate with independent synthetic protocols (e.g., solid-phase vs. microwave-assisted) .

Q. How can this compound be leveraged in asymmetric catalysis or chiral heterocycle synthesis?

- Methodological Answer:

- Chiral auxiliaries: Incorporate (4S,5R)-dihydrooxazole moieties via Pd-catalyzed coupling (e.g., 4,5-diphenyl-4,5-dihydrooxazole derivatives).

- Enantioselective purification: Use chiral HPLC (e.g., amylose-based columns) to isolate enantiomers (≥99% ee) .

Q. What are the challenges in isolating this compound from complex reaction mixtures, and how can they be mitigated?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。